molecular formula C8H14N2O B053853 N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide CAS No. 116195-46-1

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide

Cat. No. B053853
M. Wt: 154.21 g/mol
InChI Key: FUGTWXOPHXEUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is a potent hallucinogen that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the release of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the hallucinogenic effects of N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide. N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide also activates other serotonin receptors, including the 5-HT1A and 5-HT2C receptors, which may contribute to its effects on mood and cognition.

Biochemical And Physiological Effects

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has been shown to produce profound alterations in perception, including changes in visual, auditory, and tactile sensations. It can also induce profound alterations in mood, including feelings of euphoria, empathy, and connectedness. N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has been shown to increase heart rate and blood pressure, and can cause nausea and vomiting at high doses.

Advantages And Limitations For Lab Experiments

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has several advantages for use in scientific research. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the effects of psychedelic drugs on brain function. N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide is also relatively easy to synthesize in the laboratory, which makes it more accessible than other psychedelic drugs. However, N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has several limitations for use in scientific research. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide is also a potent hallucinogen, which can make it difficult to conduct experiments in human subjects.

Future Directions

There are several future directions for research on N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide. One area of interest is the potential therapeutic applications of N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide. It has been suggested that N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide may be useful in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is the development of new psychedelic drugs that are more selective and less potent than N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide. These drugs may have fewer side effects and be more suitable for use in clinical settings. Finally, further research is needed to understand the long-term effects of N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide on brain function and behavior.

Synthesis Methods

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide is synthesized by the reaction of 2,3-dihydro-1-methyl-1H-inden-5-ol (MDAI) with methylamine and paraformaldehyde. The resulting product is then reduced using sodium borohydride to yield N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide. The synthesis of N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide requires specialized equipment and knowledge of organic chemistry, and should only be attempted by trained professionals.

Scientific Research Applications

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to activate serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has also been used to study the effects of psychedelic drugs on brain function and consciousness.

properties

CAS RN

116195-46-1

Product Name

N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N,1,5-trimethyl-2,3-dihydropyrrole-4-carboxamide

InChI

InChI=1S/C8H14N2O/c1-6-7(8(11)9-2)4-5-10(6)3/h4-5H2,1-3H3,(H,9,11)

InChI Key

FUGTWXOPHXEUDW-UHFFFAOYSA-N

SMILES

CC1=C(CCN1C)C(=O)NC

Canonical SMILES

CC1=C(CCN1C)C(=O)NC

synonyms

1H-Pyrrole-3-carboxamide,4,5-dihydro-N,1,2-trimethyl-(9CI)

Origin of Product

United States

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